N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
“N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a chlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butan-2-ylphenylamine and 4-chlorophenoxyacetic acid.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 4-butan-2-ylphenylamine is reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or acetamide moiety are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of “N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide” involves:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-butan-2-ylphenyl)-2-(4-fluorophenoxy)acetamide
- N-(4-butan-2-ylphenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
“N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide” is unique due to the presence of both a butan-2-yl group and a chlorophenoxy acetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIPLKPLJSHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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